
4-Bromo-7-fluoroquinoline
Overview
Description
4-Bromo-7-fluoroquinoline is a chemical compound with the empirical formula C9H5BrFN . It is a solid substance and is usually used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Bromo-7-fluoroquinoline is represented by the SMILES stringBrC1=C2C (C=C (F)C=C2)=NC=C1 . The InChI key for this compound is HKBQHZQGQMDUMR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-Bromo-7-fluoroquinoline is a solid substance . Its molecular weight is 226.05 . The predicted boiling point is 299.7°C , and the predicted density is 1.647 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Life Science Research
In life science research, 4-Bromo-7-fluoroquinoline is used by scientists in various areas including chemical synthesis and chromatography. It aids in the study of complex biological systems and the development of new therapeutic agents .
Material Science Applications
The compound’s unique properties make it valuable in material science for developing new materials with specific characteristics, such as increased strength, durability, or conductivity .
Analytical Applications
4-Bromo-7-fluoroquinoline is also used in analytical applications where precise measurement and analysis are crucial. This can include environmental testing, food safety analysis, and forensic investigations .
Fluorinated Quinolines Research
Research on fluorinated quinolines, which includes compounds like 4-Bromo-7-fluoroquinoline, has been extensive over the last 10–15 years. These studies focus on synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group .
Syntheses and Properties Study
The compound is part of studies that cover syntheses, properties, and applications of ring-fluorinated isoquinolines. These studies include earlier research as well as modern synthetic methodologies for fluorinated isoquinolines developed during the last decade .
Safety and Hazards
properties
IUPAC Name |
4-bromo-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBQHZQGQMDUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653680 | |
| Record name | 4-Bromo-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-fluoroquinoline | |
CAS RN |
1070879-29-6 | |
| Record name | 4-Bromo-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



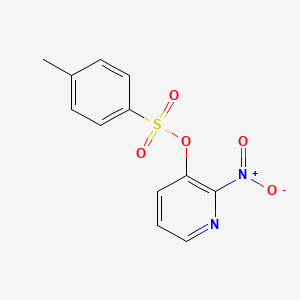
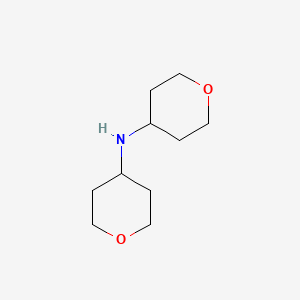
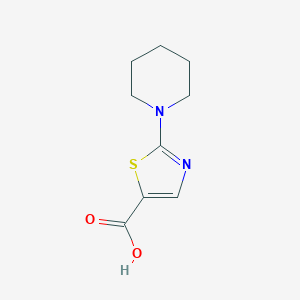
![5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517357.png)

![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol](/img/structure/B1517360.png)


![5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517370.png)


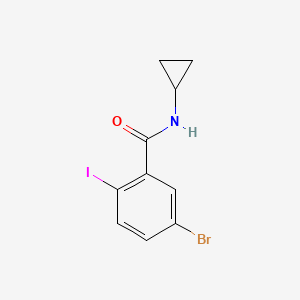
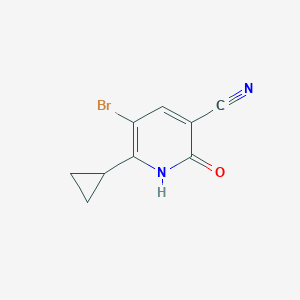
![5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517375.png)